molecular formula C22H36Cl2N2O B009657 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride CAS No. 19869-65-9

3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride

Cat. No. B009657
CAS RN: 19869-65-9
M. Wt: 415.4 g/mol
InChI Key: YOMDDGUROMEYOQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride, also known as BMQ, is a quaternary ammonium compound that has been developed for its potential use as a therapeutic agent. BMQ has been shown to have a variety of biological effects, including anti-inflammatory, analgesic, and antitumor properties.

Scientific Research Applications

3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been studied for its potential use as a therapeutic agent in a variety of diseases, including cancer, inflammation, and pain. It has been shown to have antitumor effects in several cancer cell lines, including breast, colon, and lung cancer. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.

Mechanism Of Action

The exact mechanism of action of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression, which is often dysregulated in cancer.

Biochemical And Physiological Effects

3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interleukin-1beta (IL-1beta). 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has also been shown to reduce the production of prostaglandins, which are mediators of inflammation. In addition, 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to reduce tumor growth and induce apoptosis (programmed cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride is its potential use as a therapeutic agent in a variety of diseases, including cancer, inflammation, and pain. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to have antitumor effects in several cancer cell lines and anti-inflammatory and analgesic effects in animal models of inflammation and pain. However, one limitation of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for the study of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride. One direction is to further investigate its potential use as a therapeutic agent in cancer, inflammation, and pain. Another direction is to study the mechanism of action of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride in more detail to better understand its biological effects. Additionally, further studies are needed to investigate the potential toxicity of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride and its safety profile in humans.

Synthesis Methods

3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride can be synthesized through a multi-step process starting with the reaction of 1-benzylpiperidine with 3-chloro-1-propanol to form 3-(benzylpiperidin-1-yl)propan-1-ol. This intermediate is then reacted with 4-methylmorpholine to form 3-(4-methylmorpholin-3-yl)propyl benzylpiperidinium chloride. Finally, quinuclidine is added to this intermediate to form 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride.

properties

CAS RN

19869-65-9

Product Name

3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride

Molecular Formula

C22H36Cl2N2O

Molecular Weight

415.4 g/mol

IUPAC Name

4-[3-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)propyl]-4-methylmorpholin-4-ium;dichloride

InChI

InChI=1S/C22H36N2O.2ClH/c1-23(14-16-25-17-15-23)10-5-11-24-12-8-21(9-13-24)22(19-24)18-20-6-3-2-4-7-20;;/h2-4,6-7,21-22H,5,8-19H2,1H3;2*1H/q+2;;/p-2

InChI Key

YOMDDGUROMEYOQ-UHFFFAOYSA-L

SMILES

C[N+]1(CCOCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Cl-].[Cl-]

Canonical SMILES

C[N+]1(CCOCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Cl-].[Cl-]

synonyms

3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride

Origin of Product

United States

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